molecular formula C24H26ClN3O2S B2750816 1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine CAS No. 478245-23-7

1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine

Cat. No.: B2750816
CAS No.: 478245-23-7
M. Wt: 456
InChI Key: SVEFDWBSKGRFSO-UHFFFAOYSA-N
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Description

1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a chlorophenylsulfonyl group, and a dimethylpyridinyl group attached to a piperazine ring

Mechanism of Action

Target of Action

Similar compounds with indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that multiple pathways are affected, leading to downstream effects on cellular functions and processes.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity against gram-positive bacterial strains , suggesting that this compound may also have antimicrobial effects.

Preparation Methods

The synthesis of 1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the pyridinyl intermediate: This step involves the reaction of 4,6-dimethyl-2-pyridine with appropriate reagents to introduce the sulfonyl group.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using chlorophenylsulfonyl chloride as a reagent.

    Formation of the piperazine ring: The piperazine ring is formed by reacting the intermediate with piperazine under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine can be compared with other similar compounds, such as:

    1-Benzyl-4-{3-[(4-methylphenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine: This compound has a methyl group instead of a chlorine atom, which may result in different chemical and biological properties.

    1-Benzyl-4-{3-[(4-fluorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine: The presence of a fluorine atom can influence the compound’s reactivity and interactions with molecular targets.

    1-Benzyl-4-{3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine: The bromine atom may affect the compound’s stability and biological activity.

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

IUPAC Name

1-benzyl-4-[3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2S/c1-18-16-19(2)26-24(23(18)31(29,30)22-10-8-21(25)9-11-22)28-14-12-27(13-15-28)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEFDWBSKGRFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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